![molecular formula C16H12ClF3N2S2 B12090589 4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)
4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, often using thiols or disulfides in the presence of a base.
Addition of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl halides or trifluoromethylphenylboronic acids in a coupling reaction, typically catalyzed by palladium.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thieno[2,3-d]pyrimidine core, leading to various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives and reduced thieno[2,3-d]pyrimidines.
Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests possible activity against various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins, while the thieno[2,3-d]pyrimidine core can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)pyrimidine: Lacks the thieno ring, which may affect its biological activity.
4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[3,2-d]pyrimidine: Different positioning of the thieno ring, potentially altering its chemical properties.
4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-b]pyridine: Pyridine ring instead of pyrimidine, which may influence its reactivity and applications.
Uniqueness
The unique combination of the thieno[2,3-d]pyrimidine core with the trifluoromethylphenyl sulfanyl group distinguishes this compound from its analogs. This structure imparts specific electronic and steric properties, enhancing its potential in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H12ClF3N2S2 |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H12ClF3N2S2/c1-8-9(2)24-15-13(8)14(17)21-12(22-15)7-23-11-5-3-4-10(6-11)16(18,19)20/h3-6H,7H2,1-2H3 |
Clé InChI |
IJJMZIQEQKWYBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC(=C3)C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



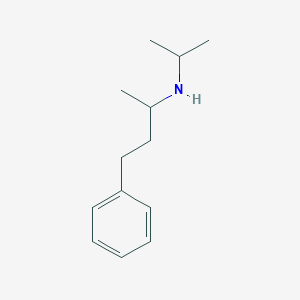
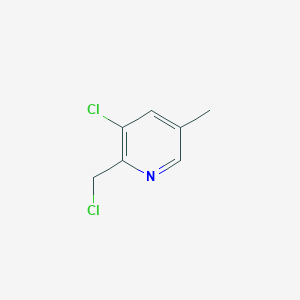
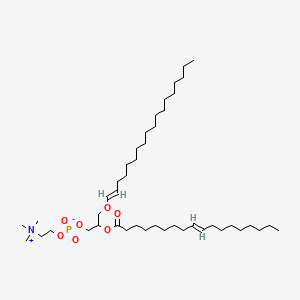

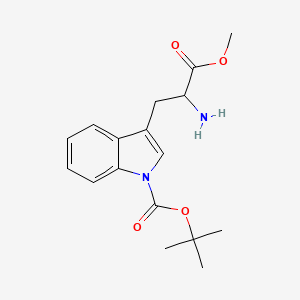
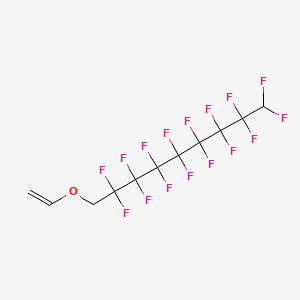
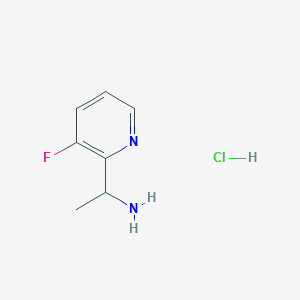
amine](/img/structure/B12090557.png)



![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)

